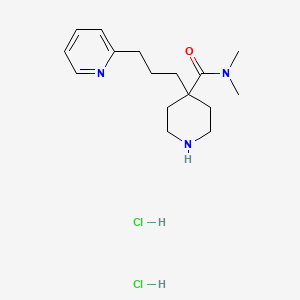

4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride

Übersicht

Beschreibung

4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyridinyl-propyl group and a carboxylic acid dimethylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyridinyl-Propyl Intermediate: The synthesis begins with the preparation of the pyridinyl-propyl intermediate. This can be achieved by reacting 2-bromopyridine with propylamine under basic conditions to form 3-(2-pyridinyl)propylamine.

Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be accomplished by reacting the pyridinyl-propyl intermediate with 4-piperidone in the presence of a reducing agent such as sodium borohydride to yield 4-(3-pyridin-2-yl-propyl)piperidine.

Carboxylic Acid Dimethylamide Formation: The final step involves the introduction of the carboxylic acid dimethylamide group. This can be achieved by reacting 4-(3-pyridin-2-yl-propyl)piperidine with dimethylamine and a suitable activating agent such as carbonyldiimidazole (CDI) to form 4-(3-pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide.

Dihydrochloride Salt Formation: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the use of efficient catalysts, control of reaction temperature and pressure, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and piperidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst such as pyridine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridinyl or piperidine rings.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Kinase Inhibition :

- The compound has been studied for its ability to inhibit specific kinases, particularly those involved in cancer progression. It shows promising activity against Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs can potentially halt the proliferation of cancer cells .

-

Antitumor Activity :

- In preclinical studies, compounds structurally related to 4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid dimethylamide dihydrochloride have demonstrated significant antitumor effects in human xenograft models. These studies indicate that the compound can modulate key signaling pathways associated with tumor growth and survival .

-

Neuropharmacological Effects :

- There is evidence suggesting that derivatives of this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. This aspect is still under investigation but highlights the compound's versatility in targeting different biological systems .

Therapeutic Potential

The therapeutic applications of 4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid dimethylamide dihydrochloride can be categorized as follows:

- Cancer Therapy : Due to its kinase inhibition properties, it is being explored as a candidate for treating various cancers, including ovarian and colorectal cancers. The ability to selectively inhibit CDKs suggests a mechanism that could be exploited for targeted cancer therapies .

- Neurological Disorders : The compound's potential effects on neurotransmitter systems could lead to applications in treating conditions such as depression or anxiety, although more research is needed to elucidate these mechanisms fully .

Table: Summary of Case Studies on 4-(3-Pyridin-2-yl-propyl)-piperidine Derivatives

Wirkmechanismus

The mechanism of action of 4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride can be compared with other similar compounds, such as:

4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid: Lacks the dimethylamide group, which may affect its chemical reactivity and biological activity.

4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid ethyl ester: Contains an ethyl ester group instead of the dimethylamide group, leading to differences in solubility and pharmacokinetic properties.

4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid methylamide: Has a methylamide group instead of the dimethylamide group, which may influence its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

The compound 4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid dimethylamide dihydrochloride (commonly referred to as the compound ) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by a pyridine moiety and a carboxylic acid dimethylamide functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C_{12}H_{18}N_{2}O_{2}·2HCl

- Molecular Weight : 270.20 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{18}N_{2}O_{2}·2HCl |

| Molecular Weight | 270.20 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under standard conditions |

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the realm of neurotransmitter modulation and kinase inhibition. Studies have indicated that derivatives of piperidine compounds often exhibit significant activity against protein kinases, which are crucial in cellular signaling pathways.

Antitumor Activity

Research has shown that similar piperidine derivatives can inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds like CCT128930 , structurally related to our compound, demonstrated potent inhibition of protein kinase B (Akt), leading to reduced tumor growth in xenograft models . The implications for cancer therapy are significant, as targeting the PI3K-Akt pathway is a well-established strategy for cancer treatment.

Antimicrobial Activity

In addition to antitumor properties, some piperidine derivatives have exhibited antimicrobial activity. A study on thiosemicarbazone derivatives indicated that modifications in the piperidine structure could enhance efficacy against resistant strains of Mycobacterium tuberculosis . This suggests that our compound may also possess antimicrobial properties worth exploring.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives can be influenced by various structural modifications. For instance, substituents on the pyridine ring and the length of the alkyl chain can significantly affect potency and selectivity against specific targets. In a comparative study, it was noted that increasing basicity in substituents correlated with enhanced antitubercular activity .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Alkyl chain length | Longer chains generally increase potency |

| Substituent type | Basic substituents enhance activity against M. tuberculosis |

| Ring modifications | Altering ring structures can improve selectivity |

Case Studies and Research Findings

- In Vivo Studies : A study evaluating similar compounds showed significant tumor regression in mouse models when treated with selective kinase inhibitors derived from piperidine structures . This highlights the potential therapeutic applications of our compound in oncology.

- Antimicrobial Efficacy : Research has demonstrated that certain piperidine derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains of M. tuberculosis . This positions our compound as a candidate for further exploration in antimicrobial therapy.

- Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for understanding the bioavailability of such compounds. Preliminary findings suggest that modifications to the piperidine structure can enhance oral bioavailability while reducing clearance rates .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(3-pyridin-2-ylpropyl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O.2ClH/c1-19(2)15(20)16(9-12-17-13-10-16)8-5-7-14-6-3-4-11-18-14;;/h3-4,6,11,17H,5,7-10,12-13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSOODHLXMOBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCNCC1)CCCC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.